molecular formula C15H14FN3O2 B11489171 5-(2-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11489171
M. Wt: 287.29 g/mol
InChI Key: ZMFCIQXTCZLUDO-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be applicable.

    Substitution: Halogenation reactions can be facilitated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

5-(2-Fluorophenyl)-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has shown promise in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-1,3,6-trimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

IUPAC Name

5-(2-fluorophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H14FN3O2/c1-17-8-11-12(14(20)19(3)15(21)18(11)2)13(17)9-6-4-5-7-10(9)16/h4-8H,1-3H3

InChI Key

ZMFCIQXTCZLUDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C3=CC=CC=C3F)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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